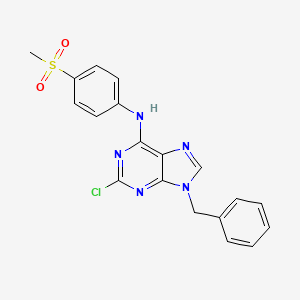![molecular formula C12H7BrIN3 B12938729 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-08-2](/img/structure/B12938729.png)
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine substituents on the imidazo[1,2-a]pyrimidine core structure. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its biological activity and potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with 4-iodobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, dehalogenated derivatives, and biaryl or alkyne derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Contains an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core .
Uniqueness
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold for drug development and material science applications .
Propiedades
| 944581-08-2 | |
Fórmula molecular |
C12H7BrIN3 |
Peso molecular |
400.01 g/mol |
Nombre IUPAC |
6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H |
Clave InChI |
NMOKELLWKLXNET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)



![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)


![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

